molecular formula C10H10O4 B14142056 (Oxiran-2-yl)methyl 4-hydroxybenzoate CAS No. 62814-78-2

(Oxiran-2-yl)methyl 4-hydroxybenzoate

Cat. No.: B14142056
CAS No.: 62814-78-2
M. Wt: 194.18 g/mol
InChI Key: MPKVZUPMXLVGOO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxiran-2-yl)methyl 4-hydroxybenzoate typically involves the reaction of 4-hydroxybenzoic acid with an epoxide-containing reagent. One common method is the esterification of 4-hydroxybenzoic acid with glycidol (2,3-epoxy-1-propanol) under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Oxiran-2-yl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters.

Scientific Research Applications

Chemistry

In chemistry, (Oxiran-2-yl)methyl 4-hydroxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esters and epoxides. It can also serve as a model compound to investigate the behavior of similar structures in biological systems.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity with nucleophiles and electrophiles makes it suitable for creating cross-linked polymer networks.

Mechanism of Action

The mechanism of action of (Oxiran-2-yl)methyl 4-hydroxybenzoate involves its reactivity with nucleophiles and electrophiles. The oxirane ring is highly strained and can be easily opened by nucleophiles, leading to the formation of various products. The ester moiety can undergo hydrolysis or transesterification reactions, further expanding the range of possible transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Glycidyl 4-hydroxybenzoate: Similar structure but with different reactivity due to the presence of a glycidyl group.

    4-Hydroxybenzyl alcohol: Lacks the oxirane ring, resulting in different chemical behavior.

    Methyl 4-hydroxybenzoate: Contains a methyl ester instead of an oxirane ring, leading to different reactivity.

Uniqueness

(Oxiran-2-yl)methyl 4-hydroxybenzoate is unique due to the presence of both an oxirane ring and a 4-hydroxybenzoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

62814-78-2

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

oxiran-2-ylmethyl 4-hydroxybenzoate

InChI

InChI=1S/C10H10O4/c11-8-3-1-7(2-4-8)10(12)14-6-9-5-13-9/h1-4,9,11H,5-6H2

InChI Key

MPKVZUPMXLVGOO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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